molecular formula C9H10FN B15359471 2-Fluoro-5-prop-1-en-2-ylaniline

2-Fluoro-5-prop-1-en-2-ylaniline

Cat. No.: B15359471
M. Wt: 151.18 g/mol
InChI Key: ZHHPMYMFTDCCCD-UHFFFAOYSA-N
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Description

2-Fluoro-5-prop-1-en-2-ylaniline is an organic compound characterized by a fluorine atom and a propenyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-prop-1-en-2-ylaniline typically involves the following steps:

  • Nitration: Aniline is nitrated to produce 2-fluoroaniline.

  • Alkylation: The 2-fluoroaniline undergoes alkylation with propenyl bromide to introduce the prop-1-en-2-yl group.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-prop-1-en-2-ylaniline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aniline group to a nitro group.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases.

Major Products Formed:

  • Oxidation: 2-Fluoro-5-prop-1-en-2-ynitrobenzene

  • Reduction: 2-Fluoro-5-prop-1-en-2-aminobenzene

  • Substitution: Various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Fluoro-5-prop-1-en-2-ylaniline has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a fluorescent probe in biological imaging studies.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-5-prop-1-en-2-ylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Fluoroaniline: Similar structure but lacks the prop-1-en-2-yl group.

  • 4-Fluoro-2-(prop-1-en-2-yl)aniline: Similar structure but with a different position of the fluorine atom.

  • 2-Fluoro-5-(prop-1-en-2-yl)aniline: Similar structure but with a different position of the prop-1-en-2-yl group.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

2-fluoro-5-prop-1-en-2-ylaniline

InChI

InChI=1S/C9H10FN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-5H,1,11H2,2H3

InChI Key

ZHHPMYMFTDCCCD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=C(C=C1)F)N

Origin of Product

United States

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